Clozapine EP impurity D-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H21ClN4O |

|---|---|

Molecular Weight |

352.9 g/mol |

IUPAC Name |

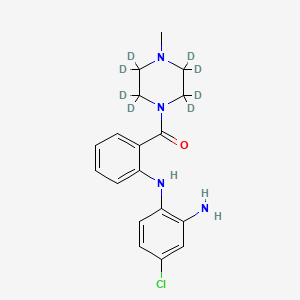

[2-(2-amino-4-chloroanilino)phenyl]-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2 |

InChI Key |

GDTYMTKNSABJKZ-JNJBWJDISA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Clozapine EP Impurity D-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, analytical methodologies, and pharmacological context of Clozapine EP Impurity D-d8. This deuterated analog of a known clozapine impurity is crucial for pharmacokinetic studies and as an internal standard in analytical assays, ensuring the quality and safety of the atypical antipsychotic drug, clozapine.

Molecular Structure and Identification

Clozapine EP Impurity D is chemically identified as (2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.[1][2] Its deuterated counterpart, this compound, is a stable isotope-labeled version of this molecule.

The molecular structure of this compound is characterized by the substitution of eight hydrogen atoms with deuterium atoms on the piperazine ring. This specific deuteration is critical for its use in quantitative analysis, as it imparts a distinct mass difference without significantly altering the chemical properties of the molecule.

Chemical Name: (2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)methanone

Molecular Formula: C₁₈H₁₃D₈ClN₄O[3]

SMILES: O=C(C1=CC=CC=C1NC2=CC=C(Cl)C=C2N)N3C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C3([2H])([2H])[3]

The following diagram illustrates the molecular structure of this compound:

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 352.89 g/mol | [3] |

| CAS Number (Unlabeled) | 65514-71-8 | [1][2] |

| Appearance | Pink to Light Red Solid | [2] |

| Solubility | Methanol | [2] |

Experimental Protocols

While specific, proprietary synthesis protocols for this compound are not publicly available, a general approach for the synthesis of deuterated compounds involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the unlabeled compound.

A representative analytical method for the determination of clozapine and its impurities is outlined below. This method can be adapted for the analysis of this compound, primarily by adjusting the mass spectrometry parameters to detect the deuterated analog.

Representative Analytical Method: HPLC-UV for Clozapine and Impurities[4]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Purospher® STAR RP-18 end-capped (125 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and a pH 2.4 phosphate buffer.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 35°C.

-

Detection: UV at 257 nm.

Sample Preparation:

-

Test Solution: Dissolve 75 mg of the substance to be examined in 80 mL of methanol, swirl to dissolve, and dilute to 100 mL with water. Filter through a 0.45 µm membrane filter.

-

Reference Solution: Prepare serial dilutions of the test solution and a reference standard of Clozapine EP Impurity D to establish a calibration curve.

For the analysis of this compound using LC-MS/MS, the mass spectrometer would be set to monitor the specific mass-to-charge ratio (m/z) of the deuterated compound and its fragments.

Pharmacological Context: Clozapine's Mechanism of Action

Clozapine EP Impurity D is a process-related impurity and a potential metabolite of clozapine. Understanding the mechanism of action of the parent drug, clozapine, provides a crucial framework for assessing the potential biological relevance of its impurities.

Clozapine is an atypical antipsychotic with a complex pharmacological profile, exhibiting antagonist activity at various neurotransmitter receptors.[1][4][5][6] Its therapeutic efficacy is believed to be mediated primarily through its interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][6]

The following diagram illustrates the primary signaling pathways affected by clozapine:

Logical Workflow for Impurity Analysis

The analysis of pharmaceutical impurities is a critical component of drug development and quality control. A logical workflow ensures the accurate identification and quantification of impurities like this compound.

The following diagram outlines a typical workflow for the analysis of a deuterated impurity standard:

Conclusion

This compound is an essential tool for the pharmaceutical industry, enabling precise and accurate quantification of its non-labeled counterpart in various matrices. Its well-defined molecular structure, with deuteration confined to the piperazine ring, makes it an ideal internal standard for bioanalytical and quality control assays. A thorough understanding of its structure and the analytical methods for its detection is paramount for ensuring the safety and efficacy of clozapine-based therapies. This guide provides a foundational resource for researchers and professionals working with this important analytical standard.

References

Synthesis and Characterization of Clozapine EP Impurity D and its Deuterated Analog (d8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Clozapine EP Impurity D, chemically known as --INVALID-LINK--methanone, and its deuterated analog, Clozapine EP Impurity D-d8. This document outlines a plausible synthetic pathway for both compounds, based on established chemical principles, and details the analytical techniques used for their characterization. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers in drug development and quality control.

Introduction

Clozapine is an atypical antipsychotic medication used in the treatment of schizophrenia. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. Clozapine EP Impurity D is a known process-related impurity that can arise during the synthesis of Clozapine.[1] The synthesis and characterization of this impurity are essential for its use as a reference standard in quality control and for toxicological assessments. Furthermore, the deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic studies and other quantitative bioanalytical methods.[2]

This guide details a proposed multi-step synthesis for both Clozapine EP Impurity D and its d8-labeled counterpart. It also describes the key analytical methods for their characterization, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Clozapine EP Impurity D

The synthesis of Clozapine EP Impurity D can be conceptualized as a three-step process, beginning with the formation of a diarylamine intermediate, followed by amidation, and concluding with the reduction of a nitro group.

Experimental Protocol

Step 1: Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid

-

Reaction: Ullmann condensation of 2-bromobenzoic acid and 4-chloro-2-nitroaniline.

-

Reagents: 2-bromobenzoic acid, 4-chloro-2-nitroaniline, potassium carbonate, copper(I) iodide, and N,N-dimethylformamide (DMF) as the solvent.

-

Procedure: A mixture of 2-bromobenzoic acid, 4-chloro-2-nitroaniline, and potassium carbonate in DMF is heated in the presence of a catalytic amount of copper(I) iodide. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, acidified, and the precipitated product is filtered, washed, and dried.

Step 2: Synthesis of (2-((4-Chloro-2-nitrophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone

-

Reaction: Amide coupling of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid with 1-methylpiperazine.

-

Reagents: 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, 1-methylpiperazine, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a suitable solvent like dichloromethane (DCM) or DMF.

-

Procedure: To a solution of the carboxylic acid in the chosen solvent, the coupling agent and 1-methylpiperazine are added. The reaction is stirred at room temperature until completion. The resulting mixture is worked up to remove by-products, and the crude product is purified by column chromatography.

Step 3: Synthesis of --INVALID-LINK--methanone (Clozapine EP Impurity D)

-

Reaction: Reduction of the nitro group.

-

Reagents: (2-((4-Chloro-2-nitrophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone, a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure: The nitro compound is dissolved in the solvent, and the reducing agent is added. The reaction is monitored by TLC. After completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final impurity.

Synthesis Workflow

Caption: Synthetic pathway for Clozapine EP Impurity D.

Synthesis of this compound

The synthesis of the deuterated analog, this compound, follows a similar pathway to the non-deuterated compound. The key difference is the use of a deuterated starting material, specifically N-methylpiperazine-d8, in the amide coupling step.

Experimental Protocol

Steps 1 remains the same as for the non-deuterated synthesis.

Step 2 (Deuterated): Synthesis of (2-((4-Chloro-2-nitrophenyl)amino)phenyl)(4-methylpiperazin-1-yl-d8)methanone

-

Reaction: Amide coupling of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid with 1-methylpiperazine-d8.

-

Reagents: 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, 1-methylpiperazine-d8, a coupling agent (e.g., HATU), and a suitable solvent (e.g., DMF).

-

Procedure: This step is analogous to the non-deuterated synthesis, with the substitution of 1-methylpiperazine-d8 for the non-deuterated reagent.

Step 3 (Deuterated): Synthesis of --INVALID-LINK--methanone (this compound)

-

Reaction: Reduction of the nitro group.

-

Reagents and Procedure: The reagents and procedure are identical to the final step in the synthesis of the non-deuterated impurity.

Synthesis Workflow for the d8 Analog

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation and purity assessment of Clozapine EP Impurity D and its deuterated analog are achieved through a combination of chromatographic and spectroscopic techniques.

Quantitative Data Summary

| Parameter | Clozapine EP Impurity D | This compound | Method |

| Molecular Formula | C₁₈H₂₁ClN₄O | C₁₈H₁₃D₈ClN₄O | - |

| Molecular Weight | 344.84 g/mol | 352.90 g/mol | - |

| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid | Visual Inspection |

| Purity (HPLC) | ≥98.0% | ≥98.0% | HPLC-UV |

| Mass (m/z) [M+H]⁺ | 345.14 | 353.19 | LC-MS (ESI+) |

Spectroscopic Data (Representative)

Clozapine EP Impurity D:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.50 (s, 2H, NH₂), 3.60 (t, 4H, piperazine-H), 2.40 (t, 4H, piperazine-H), 2.25 (s, 3H, N-CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.0 (C=O), 148.0, 145.0, 135.0, 130.0, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0 (Ar-C), 55.0 (piperazine-C), 46.0 (piperazine-C), 42.0 (N-CH₃).

-

IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 3050 (Ar C-H stretch), 2950, 2800 (Aliphatic C-H stretch), 1640 (C=O stretch), 1600, 1500 (Ar C=C stretch).

This compound:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.50 (s, 2H, NH₂), 2.25 (s, 3H, N-CH₃). (Note: The signals for the piperazine protons at 3.60 and 2.40 ppm would be absent).

-

Mass (m/z) [M+H]⁺: The molecular ion peak would be observed at m/z 353.19, an increase of 8 mass units compared to the non-deuterated analog, confirming the incorporation of eight deuterium atoms.

Conclusion

This technical guide has detailed a feasible synthetic route for Clozapine EP Impurity D and its deuterated analog, this compound. The characterization data, presented in a clear and comparative format, provides the necessary information for the identification and quantification of these compounds. The provided workflows and protocols are intended to support researchers and scientists in the fields of drug development, quality control, and bioanalytical studies, enabling the effective management of this critical impurity in Clozapine manufacturing and research.

References

The Critical Role of Clozapine EP Impurity D-d8 in Ensuring Pharmaceutical Quality and Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For complex drugs like clozapine, an atypical antipsychotic pivotal in treating schizophrenia, the rigorous control of impurities is a critical aspect of quality assurance. This technical guide delves into the specialized role of Clozapine EP Impurity D-d8, a deuterated stable isotope-labeled internal standard, in the precise quantification of its corresponding non-labeled impurity, Clozapine EP Impurity D. This document provides a comprehensive overview of the analytical methodologies, quantitative data, and experimental workflows where this internal standard is indispensable.

Introduction: The Imperative of Impurity Profiling in Pharmaceuticals

The presence of impurities in pharmaceutical products, even at trace levels, can significantly impact their efficacy and safety. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate strict limits on these impurities. Clozapine, with its complex synthesis and potential for degradation, can present several process-related and degradation impurities. Among these, Clozapine EP Impurity D, chemically known as 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine, is a specified impurity that must be monitored and controlled.

The use of stable isotope-labeled (SIL) internal standards has revolutionized quantitative analysis in pharmaceutical development and quality control, particularly in conjunction with powerful analytical techniques like liquid chromatography-mass spectrometry (LC-MS). These SIL compounds, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows for their differentiation by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly to the analyte during sample preparation and analysis, correcting for variations and matrix effects.[1][2]

The Role of this compound as an Internal Standard

This compound is the deuterium-labeled form of Clozapine EP Impurity D.[3][4] Its primary role in pharmaceutical analysis is to serve as an internal standard for the accurate and precise quantification of Clozapine EP Impurity D.[3][4] The rationale for its use is grounded in the principles of isotope dilution mass spectrometry (IDMS), which is considered a gold-standard quantitative technique.

Key Advantages of Using this compound:

-

Enhanced Accuracy and Precision: By co-eluting with the non-labeled impurity, the deuterated standard compensates for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[2][5] This leads to more reliable and reproducible quantitative results.

-

Mitigation of Matrix Effects: Biological matrices and complex sample formulations can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As the SIL internal standard is similarly affected by the matrix, the ratio of the analyte to the internal standard remains constant, effectively nullifying these effects.

-

Improved Method Robustness: The use of a co-eluting, chemically identical internal standard makes the analytical method less susceptible to minor variations in experimental conditions.

Quantitative Analysis of Clozapine and its Impurities using Deuterated Internal Standards

While specific quantitative data for the analysis of Clozapine EP Impurity D using its deuterated internal standard is not extensively published in peer-reviewed literature, the principles and performance can be directly extrapolated from the well-documented use of deuterated clozapine and its metabolites in therapeutic drug monitoring (TDM) and pharmacokinetic studies. The following tables summarize typical validation parameters for LC-MS/MS methods using deuterated internal standards for clozapine analysis, which would be analogous to the expected performance for an impurity quantification method.

Table 1: Method Validation Parameters for Clozapine Analysis using Deuterated Internal Standards

| Parameter | Typical Performance | Reference |

| Linearity (r²) | > 0.99 | [6] |

| Precision (%RSD) | < 15% | [6][7] |

| Accuracy (%Bias) | Within ±15% | [6][7] |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [6] |

| Recovery | > 85% | [6] |

Table 2: Comparison of Analytical Methods for Clozapine with and without Internal Standard

| Analytical Method | Internal Standard | Key Advantages | Key Disadvantages |

| HPLC-UV | Structural Analogue (e.g., Loxapine) | Lower cost, wider availability of instrumentation. | Susceptible to matrix effects, potential for chromatographic interference. |

| LC-MS/MS | None | High sensitivity and selectivity. | Prone to variability in ionization and matrix effects, leading to lower precision. |

| LC-MS/MS | Deuterated Standard (e.g., Clozapine-d8) | High accuracy, precision, and robustness; corrects for matrix effects. | Higher cost of the internal standard. |

Experimental Protocols

The following are detailed methodologies adapted from established protocols for clozapine analysis, outlining a proposed experimental workflow for the quantification of Clozapine EP Impurity D using this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

-

Spiking: To 100 µL of the sample matrix (e.g., dissolved drug substance, formulation, or plasma), add a known concentration of this compound solution.

-

Dilution: Add 900 µL of a suitable buffer (e.g., 0.1 M zinc sulfate) and vortex.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

SPE Conditioning: Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both Clozapine EP Impurity D and this compound.

Visualizing Analytical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the pharmaceutical analysis of clozapine and its impurities.

Caption: Workflow for the quantification of Clozapine EP Impurity D using a deuterated internal standard.

Caption: Logical relationship between the API, its impurity, and the deuterated internal standard in the analytical process.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable analytical method for the quantification of Clozapine EP Impurity D. By leveraging the principles of isotope dilution, pharmaceutical scientists can achieve the high level of accuracy and precision required to meet stringent regulatory standards and ensure the safety and quality of clozapine-containing drug products. The methodologies and data presented in this guide, extrapolated from the extensive research on deuterated clozapine analysis, provide a solid foundation for the development and validation of analytical methods for impurity profiling. As regulatory expectations for impurity control continue to evolve, the application of stable isotope-labeled internal standards like this compound will remain an indispensable tool in the arsenal of the pharmaceutical analyst.

References

- 1. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Isotopic Fingerprint: A Technical Guide to the Synthesis and Application of Labeled Clozapine Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Clozapine and its impurities. It is designed to serve as a critical resource for researchers and professionals involved in drug metabolism studies, impurity profiling, and the development of robust analytical methods for this atypical antipsychotic. This guide details the synthesis of labeled compounds, outlines experimental protocols for their use, and presents quantitative data to support advanced pharmaceutical analysis.

Introduction to Isotopic Labeling in Clozapine Analysis

Isotopic labeling is an indispensable tool in pharmaceutical sciences, offering a precise method for tracing the metabolic fate of drugs and quantifying impurities. For a compound like Clozapine, which undergoes extensive metabolism and is associated with a range of impurities, isotopically labeled analogues are crucial. These labeled compounds, particularly those incorporating stable isotopes like deuterium (²H or D) and Carbon-13 (¹³C), or radioisotopes such as Carbon-11 (¹¹C) and Tritium (³H), serve as ideal internal standards in mass spectrometry-based assays. Their use significantly enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.

Key Impurities of Clozapine

The impurity profile of Clozapine can arise from the manufacturing process, degradation, or metabolism. A thorough understanding of these impurities is vital for ensuring the safety and efficacy of the drug product. The European Pharmacopoeia (Ph. Eur.) lists several key process-related impurities. Additionally, metabolic and degradation pathways contribute to the overall impurity profile.

Table 1: Major Impurities and Metabolites of Clozapine

| Compound Name | Structure | Type |

| Clozapine |  | Active Pharmaceutical Ingredient |

| Metabolites | ||

| N-desmethylclozapine (Norclozapine) |  | Major active metabolite |

| Clozapine N-oxide |  | Major metabolite |

| Process-Related Impurities (Ph. Eur.) | ||

| Impurity A: 8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1][2]diazepin-11-one |  | Process-related |

| Impurity B: 11,11′-(Piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][1][2]diazepine) |  | Process-related |

| Impurity C: 8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1][2]diazepine |  | Process-related |

| Impurity D: 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine |  | Process-related |

| Degradation Products | ||

| N-Nitroso Clozapine | Chemical structure not readily available | Potential degradation product |

Synthesis of Isotopically Labeled Clozapine and its Metabolites

The synthesis of isotopically labeled Clozapine and its impurities is a critical step in their application as analytical standards. Below are detailed experimental protocols for the preparation of several key labeled compounds.

Experimental Protocol: Synthesis of [¹¹C]Clozapine and [¹¹C]Clozapine N-oxide[1]

This protocol describes the no-carrier-added (n.c.a.) synthesis of [¹¹C]Clozapine and its subsequent oxidation to [¹¹C]Clozapine N-oxide.

3.1.1. Synthesis of [¹¹C]Clozapine

-

Precursor: N-desmethylclozapine (Norclozapine)

-

Labeling Agent: [¹¹C]Methyl iodide or [¹¹C]Methyl triflate

-

Reaction: N-methylation of Norclozapine.

-

Procedure:

-

[¹¹C]Methyl iodide or [¹¹C]methyl triflate is bubbled through a solution of Norclozapine in a suitable solvent (e.g., DMF).

-

The reaction is allowed to proceed for a short period at an elevated temperature.

-

The reaction mixture is then purified by semi-preparative HPLC.

-

-

Quantitative Data:

3.1.2. Synthesis of [¹¹C]Clozapine N-oxide

-

Precursor: [¹¹C]Clozapine

-

Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA)

-

Reaction: N-oxidation of the piperazine nitrogen.

-

Procedure:

-

The purified [¹¹C]Clozapine is reacted with m-CPBA.

-

The resulting [¹¹C]Clozapine N-oxide is purified using a combined semi-preparative HPLC and solid-phase extraction method.

-

-

Quantitative Data:

Experimental Protocol: Gram-Scale Synthesis of Clozapine N-oxide[3][4][5][6]

This protocol details a cost-effective and scalable method for the synthesis of unlabeled Clozapine N-oxide, which can be adapted for the synthesis of stable isotope-labeled versions if a labeled Clozapine precursor is used.

-

Precursor: Clozapine

-

Oxidizing Agent: Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Solvents: Methanol and Water

-

Base: Sodium bicarbonate (NaHCO₃)

-

Procedure:

-

Dissolve Clozapine (4.37 g, 13.4 mmol) and NaHCO₃ (2.25 g, 26.7 mmol) in a mixture of methanol (25 ml) and water (5 ml) at room temperature.[3]

-

Add Oxone® (4.29 g, 6.68 mmol) to the solution.[3]

-

Stir the reaction mixture at room temperature for 2 hours.[3]

-

Concentrate the reaction mixture and purify by silica gel column chromatography (60% CH₂Cl₂/MeOH) to obtain an orange oil.[3]

-

Crystallize the oil from ethanol to afford Clozapine N-oxide as the ethanol solvate.[3]

-

-

Quantitative Data:

Application of Labeled Compounds in Quantitative Analysis

Isotopically labeled Clozapine and its impurities are primarily used as internal standards in isotope dilution mass spectrometry (IDMS) methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS for Clozapine and Impurities

-

Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled with a high-performance liquid chromatography system.

-

Sample Preparation:

-

Spike biological samples (e.g., plasma, serum) or drug substance/product solutions with a known concentration of the isotopically labeled internal standard (e.g., Clozapine-d4, Clozapine-d8, or N-desmethylclozapine-d8).

-

Perform protein precipitation (for biological samples) using a solvent like acetonitrile, followed by centrifugation.

-

The supernatant is then diluted and injected into the LC-MS/MS system.

-

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water with additives like formic acid.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or by extracting specific m/z values for high-resolution instruments.

Table 2: Quantitative Data from LC-MS/MS Analyses of Clozapine and its Metabolites using Labeled Standards

| Analyte | Labeled Standard | Matrix | LOD | LOQ | Recovery (%) | Reference |

| Clozapine | Clozapine-d8 | Urine | 2 pg/mL | - | - | [4] |

| Clozapine | Clozapine-d4, Clozapine-d8 | Plasma | - | 0.01 mg/L | 104-112 | [5][6][7] |

| N-desmethylclozapine | Norclozapine-d8 | Plasma | - | 0.01 mg/L | 104-112 | [5][6][7] |

| Clozapine | - | Rat Plasma | - | 1 ng/mL | - | [8] |

| N-desmethylclozapine | - | Rat Plasma | - | 1 ng/mL | - | [8] |

| Clozapine N-oxide | - | Rat Plasma | - | 5 ng/mL | - | [8] |

| Clozapine | - | Plasma | 0.5 ng/mL | 10 ng/mL | 85-117 | [9] |

| N-desmethylclozapine | - | Plasma | 0.5 ng/mL | 10 ng/mL | 85-117 | [9] |

| Clozapine | Clozapine-d4 | Plasma | 0.91 ng/g | 2.73 ng/g | 97.80-99.28 | [10] |

Visualizing Pathways and Workflows

Understanding the metabolic fate of Clozapine and the analytical workflow for impurity identification is facilitated by clear visual representations.

Clozapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Clozapine, leading to the formation of its major metabolites, N-desmethylclozapine and Clozapine N-oxide. This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 3. Gram scale preparation of clozapine N-oxide (CNO), a synthetic small molecule actuator for muscarinic acetylcholine DREADDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Rapid On-Demand Point-of-Care Monitoring of Clozapine and Its Metabolite Norclozapine Using Miniature Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Candidate Reference Measurement Procedure for Plasma Clozapine Quantification Using ID-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Clozapine EP Impurity D-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Clozapine EP Impurity D-d8, a deuterated stable isotope-labeled internal standard used in the analysis of the antipsychotic drug Clozapine. While a specific Certificate of Analysis for the d8 variant is not publicly available, this document compiles essential information based on data for the non-deuterated form and general analytical methodologies.

Compound Identification and Properties

Clozapine EP Impurity D, also known by its chemical name 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine, is a known impurity in the synthesis of Clozapine. The deuterated version, this compound, serves as a crucial tool for quantitative analysis in pharmacokinetic and metabolic studies due to its mass difference from the parent compound.

A summary of the key chemical and physical properties for both the deuterated and non-deuterated forms of Clozapine EP Impurity D is presented below.

| Property | This compound | Clozapine EP Impurity D |

| Chemical Name | 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-(methyl-d3)-piperazine-2,2,3,3,5,5,6,6-d8 | 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine |

| Molecular Formula | C₁₈H₁₃D₈ClN₄O | C₁₈H₂₁ClN₄O[1] |

| Molecular Weight | 352.89 g/mol [2] | 344.84 g/mol [1] |

| CAS Number | Not available | 65514-71-8[1] |

| Typical Use | Internal standard for bioanalytical methods (LC-MS) | Reference standard for impurity profiling |

Analytical Characterization

A definitive Certificate of Analysis with specific quantitative data for this compound is not publicly accessible. Characterization of such reference standards typically involves a suite of analytical techniques to confirm identity, purity, and concentration.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds and their impurities. The European Pharmacopoeia outlines a method for the analysis of Clozapine and its related substances, which can be adapted for Impurity D.

General HPLC Method Parameters:

| Parameter | Description |

| Column | C18 reverse-phase, e.g., 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV spectrophotometry at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Note: This is a general method and would require optimization and validation for the specific analysis of this compound.

Identity Confirmation

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 352.89.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. In the ¹H NMR spectrum of this compound, the signals corresponding to the eight deuterated positions on the piperazine ring and the methyl group would be absent or significantly reduced compared to the spectrum of the non-deuterated compound.

Experimental Workflows and Relationships

The following diagrams illustrate a typical workflow for the characterization of a deuterated impurity standard and the chemical relationship between Clozapine and Impurity D.

Caption: Workflow for the synthesis, characterization, and qualification of a deuterated internal standard.

Caption: Relationship between Clozapine and its EP Impurity D.

References

Commercial Suppliers and Technical Guide for Clozapine EP Impurity D-d8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of Clozapine EP impurity D-d8, a deuterated analog of a known clozapine impurity. This document is intended for researchers, scientists, and drug development professionals who require this stable isotope-labeled compound for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Clozapine EP impurity D in pharmaceutical preparations.

Commercial Availability

This compound is available from several specialized chemical suppliers. The primary application of this deuterated compound is as an internal standard for analytical and research purposes.[1] Below is a summary of known commercial suppliers. For the most current availability and pricing, it is recommended to contact the suppliers directly.

| Supplier | Product Name | Catalog Number (Example) | Notes |

| MedChemExpress | This compound | HY-142592S | Offers the compound for research use.[2] |

| Scintila | This compound | HY-142592S | Distributor for MedChemExpress products. |

| Simson Pharma | This compound | Custom Synthesis | Offers custom synthesis of stable isotope-labeled compounds and may provide this impurity upon request. They provide a Certificate of Analysis (CoA) with their products.[3][4] |

| Toronto Research Chemicals | Clozapine-d8 | A known supplier of deuterated standards, including various clozapine isotopologues that may include or could synthesize the requested impurity. |

Technical Data

This compound is the deuterium-labeled form of Clozapine EP impurity D. The stable isotope labeling makes it an ideal internal standard for bioanalytical method validation and therapeutic drug monitoring.[5][6][7]

| Parameter | Value | Reference |

| Chemical Name | (2-((2-amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl-d8)methanone | - |

| Molecular Formula | C₁₈H₁₃D₈ClN₄O | [2] |

| Molecular Weight | 352.89 g/mol | [2] |

| Unlabeled CAS Number | 65514-71-8 | [2] |

| Typical Purity | ≥98% (Varies by supplier and batch) | [8] |

| Isotopic Enrichment | >99% atom % D (Generally) | - |

| Storage Conditions | Recommended storage conditions are typically provided on the Certificate of Analysis.[2] | - |

Note: Specific purity and isotopic enrichment values should be confirmed with the supplier's Certificate of Analysis for a given batch.

Experimental Protocols

The use of deuterated internal standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative methods by correcting for variability in sample preparation and instrument response.[5][6][7] The following is a representative experimental protocol for the quantification of clozapine impurities using LC-MS/MS, which can be adapted for this compound.

Sample Preparation (for Pharmaceutical Formulations)

-

Standard and Sample Preparation :

-

Solvent Mixture : A typical solvent mixture is Methanol and water (80:20 v/v).[9]

-

Test Solution : Accurately weigh and dissolve 75 mg of the substance to be examined in 80 mL of methanol. Gently swirl to dissolve before diluting to 100 mL with water. Mix well and filter through a 0.45 µm membrane filter.[9]

-

Internal Standard Stock Solution : Prepare a stock solution of this compound in the solvent mixture at a concentration of, for example, 1 mg/mL.

-

Working Internal Standard Solution : Dilute the stock solution to an appropriate working concentration (e.g., 10 µg/mL) with the solvent mixture.

-

Calibration Standards : Prepare a series of calibration standards by spiking known concentrations of unlabeled Clozapine EP impurity D into the solvent mixture, each containing a constant concentration of the this compound internal standard.

-

Sample Preparation : Prepare the test sample as described for the "Test Solution" and add a known amount of the working internal standard solution.

-

LC-MS/MS Method

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column is commonly used for the separation of clozapine and its impurities (e.g., Agilent Poroshell 120 EC-C18).[10]

-

Mobile Phase : A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., pH 2.4 phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol) is often employed.[10]

-

Flow Rate : A typical flow rate is 1.0 mL/min.[10]

-

Column Temperature : Maintain the column at a constant temperature, for example, 35°C.[10]

-

Injection Volume : A 10 µL injection volume is common.[10]

-

-

Mass Spectrometry (MS/MS) :

-

Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection : Multiple Reaction Monitoring (MRM) is the preferred method for quantification. The precursor and product ion transitions for both the analyte (Clozapine EP impurity D) and the deuterated internal standard (this compound) must be optimized.

-

Data Analysis : The concentration of Clozapine EP impurity D in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve generated from the standards.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Clozapine EP impurity D using its deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simson Pharma Limited Trusted Partner for Pharmaceutical Reference Materials [simsonpharma.com]

- 4. Delta-8-Tetrahydrocannabinol(D8-THC) | CAS No- 5957-75-5 | Simson Pharma Limited [simsonpharma.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration [agris.fao.org]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Impurities in Clozapine API [sigmaaldrich.com]

- 10. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Clozapine EP Impurity D and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Clozapine EP Impurity D, a known process-related impurity in the synthesis of the atypical antipsychotic drug clozapine. This document will cover its chemical identity, potential formation pathway, and detailed methodologies for its quantification, with a focus on the use of its deuterated stable isotope, Clozapine EP Impurity D-d8, as an internal standard for accurate analysis.

Chemical Identification and Properties

Clozapine EP Impurity D is chemically identified as (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone.[1][2][3][4] Its deuterated analog, this compound, is utilized as an internal standard in quantitative analytical methods to ensure accuracy and precision. While a specific CAS number for the deuterated form is not consistently available in public databases, it is offered by various chemical suppliers for research and analytical purposes.

Table 1: Chemical and Physical Properties

| Property | Clozapine EP Impurity D | This compound |

| Chemical Name | (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone | --INVALID-LINK--methanone |

| CAS Number | 65514-71-8[1][2][3][4] | Not consistently available |

| Molecular Formula | C18H21ClN4O | C18H13D8ClN4O |

| Molecular Weight | 344.84 g/mol [1] | 352.92 g/mol |

| Synonyms | 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine[4] | - |

Potential Formation Pathway

Clozapine EP Impurity D is not a metabolite of clozapine but rather a process-related impurity formed during its synthesis.[1] The synthesis of clozapine can involve the reaction of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid with 4-methylpiperazine. Incomplete cyclization or side reactions during this process can lead to the formation of Clozapine EP Impurity D.

Below is a diagram illustrating a plausible synthetic route for clozapine and the potential point of formation for Impurity D.

Analytical Quantification

Accurate quantification of impurities is a critical aspect of drug development and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response.

Experimental Protocol: Quantification by LC-MS/MS

This section outlines a detailed protocol for the quantification of Clozapine EP Impurity D in a drug substance or product using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.

3.1.1. Materials and Reagents

-

Clozapine EP Impurity D reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

3.1.2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Clozapine EP Impurity D and this compound in methanol to prepare individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the Clozapine EP Impurity D stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the clozapine drug substance or product.

-

Dissolve and dilute the sample with the same diluent used for the working standards to achieve a final concentration within the calibration range.

-

Spike all calibration standards and samples with the internal standard working solution to a final concentration of 100 ng/mL.

-

3.1.3. LC-MS/MS Conditions

Table 2: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 3: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Clozapine EP Impurity D: 345.2 -> [Product Ion 1], 345.2 -> [Product Ion 2] This compound: 353.3 -> [Product Ion 1], 353.3 -> [Product Ion 2] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

Note: The specific product ions for MRM transitions need to be optimized by infusing the individual standards into the mass spectrometer.

Data Analysis and Interpretation

The concentration of Clozapine EP Impurity D in the samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the impurity in the unknown samples is then calculated from the regression equation of the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Clozapine EP Impurity D.

Conclusion

This technical guide provides essential information for the identification and quantification of Clozapine EP Impurity D. The use of its deuterated analog, this compound, as an internal standard in LC-MS/MS analysis is crucial for achieving accurate and reliable results, which is paramount for ensuring the quality and safety of clozapine drug products. The provided experimental protocol serves as a comprehensive starting point for researchers and analytical scientists working on the analysis of clozapine and its related substances.

References

The Sentinel Standard: A Technical Guide to the Storage and Stability of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, the integrity of deuterated internal standards is paramount. These molecules, where hydrogen atoms are meticulously replaced by their heavier isotopic counterparts, are the silent guardians of accuracy and reproducibility in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). However, their very nature demands a thorough understanding of their storage requirements and stability characteristics to prevent the introduction of critical errors in experimental results. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical factors governing the storage and stability of deuterated internal standards.

Core Principles of Stability and Storage

The stability of a deuterated internal standard is its ability to maintain its chemical identity, isotopic purity, and concentration over time. Deviation from these parameters can lead to inaccurate quantification and compromised data integrity. The primary factors influencing the stability of these standards are temperature, light, pH, the choice of solvent, and the inherent structural features of the molecule itself, particularly the position of the deuterium labels.

Optimal Storage Conditions:

Proper storage is the first line of defense in preserving the integrity of deuterated internal standards. General best practices include:

-

Temperature: Refrigeration at 4°C is suitable for short to medium-term storage of solutions, while long-term storage at -20°C or below is recommended, especially for neat materials or stock solutions.[1][2] Always consult the manufacturer's certificate of analysis for specific temperature requirements.[1]

-

Protection from Light: Many organic compounds are susceptible to photodegradation. Storing standards in amber vials or in the dark is crucial to prevent light-induced decomposition.[1][3]

-

Inert Atmosphere: To mitigate the risk of oxidation, handling and storing deuterated compounds under an inert atmosphere, such as dry nitrogen or argon, is advisable.[1]

-

Appropriate Containers: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination. For highly sensitive compounds, single-use ampoules can minimize the risk of contamination from repeated access.[3]

Factors Affecting the Stability of Deuterated Internal Standards

Several environmental and chemical factors can compromise the stability of deuterated internal standards. Understanding these factors is critical for designing robust analytical methods and ensuring the reliability of results.

Hydrogen-Deuterium (H/D) Exchange

The most significant threat to the isotopic purity of a deuterated standard is hydrogen-deuterium (H/D) exchange. This process involves the replacement of a deuterium atom on the standard with a proton from the surrounding environment, such as from solvent molecules or atmospheric moisture.[3] This exchange can artificially inflate the signal of the unlabeled analyte, leading to inaccurate quantification.[4]

Key Drivers of H/D Exchange:

-

Solvent Choice: Protic solvents, especially under acidic or basic conditions, can catalyze H/D exchange.[1][2] Aprotic solvents like acetonitrile and methanol are generally preferred for reconstituting and storing deuterated standards.[2]

-

pH: Extreme pH values (both acidic and basic) can significantly accelerate the rate of H/D exchange.[5] Maintaining a neutral pH is generally recommended for aqueous solutions.

-

Position of the Deuterium Label: The location of the deuterium atom within the molecule is a critical determinant of its stability. Deuterium atoms attached to heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][6] Ideally, the deuterium labels should be in stable, non-exchangeable positions.[1]

-

Moisture: Deuterated compounds can be hygroscopic, readily absorbing moisture from the atmosphere. This introduces a source of protons that can participate in H/D exchange.[3] Handling standards in a dry environment and using thoroughly dried glassware is essential.[3]

Chemical Degradation

Beyond H/D exchange, deuterated internal standards are susceptible to the same chemical degradation pathways as their non-deuterated counterparts, including:

-

Oxidation: Exposure to air and certain reactive species can lead to oxidative degradation.

-

Hydrolysis: Compounds with labile functional groups like esters and amides can undergo hydrolysis, particularly at non-neutral pH.

-

Photodegradation: As mentioned, exposure to light, especially UV radiation, can induce photochemical reactions that alter the structure of the molecule.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of various deuterated and non-deuterated compounds under different storage conditions. This data provides a practical understanding of the impact of storage parameters on analyte integrity.

Table 1: Stability of Steroids in Dried Blood Spots (DBS) over 1 Year

| Analyte | Storage Temperature | Stability | Reference |

| 17-hydroxyprogesterone (17OHP) | Room Temperature | Stable | [5] |

| 21-deoxycortisol (21Deox) | Room Temperature | Stable | [5] |

| 4-androstenedione (4AD) | Room Temperature | Stable | [5] |

| Cortisol (Cort) | Room Temperature | Decreased at 6 and 12 months | [5] |

| Cortisol (Cort) | 4°C, -20°C, -70°C | Stable | [5] |

| 11-deoxycortisol (11Deox) | Room Temperature | Decreased at 12 months (in lower concentration samples) | [5] |

| 11-deoxycortisol (11Deox) | 4°C, -20°C, -70°C | Stable | [5] |

Table 2: Stability of Diazepam in Whole Blood and Plasma

| Storage Condition | Duration | Analyte Decrease (Whole Blood) | Analyte Decrease (Plasma) | Reference |

| -20°C (with sodium fluoride) | 12 weeks | Up to 15% | - | [7] |

| -20°C (with sodium fluoride and ethanol) | 12 weeks | Additional 15-25% | - | [7] |

| Freeze-thaw (1st cycle) | - | 5-9% | Insignificant | [7] |

| Room Temperature | 1 year | 70-100% | - | [8] |

| 4°C | 1 year | 50-100% | - | [8] |

| -20°C | 1 year | 10-20% | - | [8] |

| -80°C | 1 year | 5-12% (low concentration) | - | [8] |

Table 3: Stability of Clenbuterol in Bovine Samples

| Sample Matrix | Storage Temperature | Duration | Stability | Reference |

| Urine | 4°C | At least 12 weeks | Stable | [9] |

| Liver | 4°C | Up to 20 weeks | Stable | [9] |

| Urine & Liver | -20°C and -60°C | Up to 20 weeks | Stable | [9] |

| Urine & Liver | Freeze-thaw (at least 6 cycles) | - | Stable | [9] |

Experimental Protocols for Stability Assessment

To ensure the reliability of deuterated internal standards, it is essential to perform stability studies under conditions that mimic the entire analytical workflow, from sample collection and storage to final analysis.

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the stability of a deuterated internal standard in a specific solvent and storage condition over an extended period.

Methodology:

-

Solution Preparation: Prepare a stock solution of the deuterated internal standard in a high-purity aprotic solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Aliquoting and Storage: Aliquot the stock solution into multiple amber vials with PTFE-lined caps. Store the vials at the desired long-term storage temperature (e.g., -20°C).

-

Time Points: Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: At each time point, retrieve a vial, allow it to equilibrate to room temperature, and analyze the concentration of the deuterated standard using a validated analytical method (e.g., LC-MS).

-

Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). The standard is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±15% of the initial concentration).

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of the analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of the deuterated internal standard in appropriate solvents for each stress condition.

-

Stress Conditions: Expose the solutions to a range of stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[10]

-

Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid or solution to elevated temperatures (e.g., 60°C).

-

Photodegradation: Expose the solution to a controlled light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines.

-

Humidity: Expose the solid standard to high humidity levels.

-

-

Analysis: Analyze the stressed samples using a high-resolution analytical technique (e.g., LC-MS/MS) to separate and identify the parent compound and any degradation products.

-

Data Evaluation: Assess the extent of degradation under each condition and identify the major degradation products. This information is crucial for understanding the stability limitations of the standard and for developing a robust, stability-indicating analytical method.

Visualizing Stability Concepts

To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Key factors that can lead to the degradation of deuterated internal standards.

Caption: A simplified workflow for conducting forced degradation studies on deuterated internal standards.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative analysis, providing the foundation for accurate and reliable data. However, their utility is intrinsically linked to their stability. By adhering to best practices for storage, understanding the factors that can lead to degradation, and implementing rigorous stability testing protocols, researchers, scientists, and drug development professionals can ensure the integrity of their standards and, consequently, the validity of their experimental results. This proactive approach to managing the stability of deuterated internal standards is not merely a matter of good laboratory practice; it is a critical component of robust scientific inquiry and regulatory compliance.

References

- 1. benchchem.com [benchchem.com]

- 2. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. The stability of diazepam in plasma samples when stored under varying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clenbuterol storage stability in the bovine urine and liver samples used for European official control in the azores islands (portugal) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacopeial standards for clozapine and its related compounds as stipulated by the leading global pharmacopeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the British Pharmacopoeia (BP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of clozapine.

Introduction to Clozapine and Its Impurities

Clozapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia that is resistant to other medications.[1] Due to its potent pharmacological activity, ensuring the purity and quality of clozapine active pharmaceutical ingredients (APIs) and finished drug products is of paramount importance. The presence of impurities, which can originate from the manufacturing process, degradation, or storage, can potentially impact the safety and efficacy of the drug.[2]

Pharmacopeias provide the official standards for medicines and their ingredients, including tests, procedures, and acceptance criteria to ensure their quality, strength, purity, and identity. For clozapine, the USP, Ph. Eur., and BP outline specific tests for related compounds and impurities.

Quantitative Data for Clozapine Related Compounds

The following tables summarize the specified impurities for clozapine and their acceptance criteria as detailed in the United States Pharmacopeia and the European Pharmacopoeia.

United States Pharmacopeia (USP) Specified Impurities

The USP monograph for clozapine utilizes a Thin-Layer Chromatography (TLC) method for the control of its related compounds.[3] The acceptance criteria are based on a visual comparison of the intensity of the impurity spots with those of standard solutions at different concentrations.

| Impurity Name | Approximate Rf Value | Acceptance Criterion (% w/w) |

| 1,4-bis(8-chloro-5H-dibenzo[b,e][2][4]diazepin-11-yl)piperazine | 0.82 | ≤ 0.2 |

| 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one | 0.67 | ≤ 0.1 |

| 8-chloro-11-(1-piperazinyl)-5H-dibenzo[b,e][2][4]diazepine | 0.10 | ≤ 0.3 |

| Any other individual unspecified impurity | - | ≤ 0.1 |

| Total impurities | - | ≤ 0.6 |

Table 1: Summary of quantitative data for clozapine related compounds as per the USP monograph.[3]

European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) Specified Impurities

The Ph. Eur. and BP monographs for clozapine are harmonized and employ a High-Performance Liquid Chromatography (HPLC) method for the determination of related substances.[4]

| Impurity Name | Impurity Designation | Acceptance Criterion (% w/w) |

| 7-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one | Impurity A | ≤ 0.1 |

| 11,11'-(piperazine-1,4-diyl)bis(8-chloro-5H-dibenzo[b,e][2][4]diazepine) | Impurity B | ≤ 0.2 |

| 8-chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][2][4]diazepine | Impurity C | ≤ 0.3 |

| 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine | Impurity D | ≤ 0.1 |

| Any other individual unspecified impurity | - | ≤ 0.1 |

| Total impurities | - | ≤ 0.6 |

Table 2: Summary of quantitative data for clozapine related compounds as per the Ph. Eur. and BP monographs.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the USP and Ph. Eur. for the analysis of clozapine related compounds are provided below.

United States Pharmacopeia (USP) - Thin-Layer Chromatography (TLC) Method

This method is used for determining the chromatographic purity of clozapine.[3]

3.1.1. Materials and Reagents

-

Adsorbent: 0.25-mm layer of chromatographic silica gel mixture.

-

Test solution: 10.0 mg/mL of Clozapine in chloroform.

-

Standard solutions: A solution of USP Clozapine Reference Standard (RS) in chloroform with a known concentration of 0.1 mg/mL. This is further diluted with chloroform to obtain the following concentrations:

-

Standard solution A: 30 µg/mL (0.3%)

-

Standard solution B: 20 µg/mL (0.2%)

-

Standard solution C: 10 µg/mL (0.1%)

-

Standard solution D: 5 µg/mL (0.05%)

-

-

Application volume: 20 µL.

-

Developing solvent system: A mixture of chloroform and methanol (3:1).

3.1.2. Procedure

-

Apply 20 µL of the Test solution and each of the Standard solutions to the TLC plate.

-

Develop the chromatogram in a suitable chamber saturated with the Developing solvent system until the solvent front has moved about three-fourths of the length of the plate.

-

Remove the plate from the chamber and allow it to air dry.

-

Examine the plate under short-wavelength UV light.

-

Compare the intensities of any secondary spots observed in the chromatogram of the Test solution with those of the principal spots in the chromatograms of the Standard solutions.

3.1.3. Interpretation of Results

-

The spot corresponding to 1,4-bis(8-chloro-5H-dibenzo[b,e][2][4]diazepin-11-yl)piperazine (Rf ~0.82) in the Test solution is not larger or more intense than the principal spot from Standard solution B (0.2%).

-

The spot corresponding to 8-chloro-5,10-dihydro-11H-dibenzo[b,e][2][4]diazepin-11-one (Rf ~0.67) in the Test solution is not larger or more intense than the principal spot from Standard solution C (0.1%).

-

The spot corresponding to 8-chloro-11-(1-piperazinyl)-5H-dibenzo[b,e][2][4]diazepine (Rf ~0.10) in the Test solution is not larger or more intense than the principal spot from Standard solution A (0.3%).

-

No other secondary spot in the Test solution is larger or more intense than the principal spot from Standard solution C (0.1%).

-

The sum of the intensities of all secondary spots in the Test solution corresponds to not more than 0.6%.

European Pharmacopoeia (Ph. Eur.) - High-Performance Liquid Chromatography (HPLC) Method

This method is used for the determination of related substances in clozapine.

3.2.1. Chromatographic Conditions

-

Column: A stainless steel column 125 mm x 4.6 mm, packed with end-capped octadecylsilyl silica gel for chromatography (5 µm). A Purospher® STAR RP-18 end-capped column is suitable.

-

Mobile Phase:

-

Mobile Phase A: A solution prepared by dissolving 2.04 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 2.4 ± 0.05 with dilute phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution:

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 - 5 | 90 | 10 |

| 5 - 20 | 90 → 50 | 10 → 50 |

| 20 - 35 | 50 | 50 |

| 35 - 40 | 50 → 90 | 50 → 10 |

| 40 - 50 | 90 | 10 |

-

Flow rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 254 nm.

-

Injection volume: 20 µL.

-

Column temperature: 30 °C.

3.2.2. Solution Preparation

-

Solvent mixture: Methanol and water (80:20 v/v).

-

Test solution: Dissolve 75 mg of the substance to be examined in 80 mL of methanol and dilute to 100 mL with water.

-

Reference solution (a): Dilute 1.0 mL of the Test solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture (corresponding to 0.1% of the test solution concentration).

-

Reference solution (b): Dissolve the contents of a vial of clozapine for peak identification CRS (containing impurities A, B, C, and D) in 1.0 mL of the solvent mixture.

3.2.3. System Suitability

-

Resolution: The resolution between the peaks due to impurity C and clozapine in the chromatogram obtained with reference solution (b) is at least 2.5.

-

Peak Identification: The chromatogram obtained with reference solution (b) should be similar to the chromatogram provided with the clozapine for peak identification CRS.

3.2.4. Calculation

-

For each specified impurity, calculate the percentage content using the peak area from the chromatogram of the test solution and the corresponding peak area from the chromatogram of reference solution (a) or by using the stated percentage content of the impurity in the reference substance.

-

For any unspecified impurity, use the peak area of clozapine in reference solution (a) for calculation.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the pharmacopeial analyses for clozapine related compounds.

Caption: Workflow for USP Thin-Layer Chromatography (TLC) Analysis of Clozapine Related Compounds.

Caption: Workflow for Ph. Eur. HPLC Analysis of Clozapine Related Substances.

Conclusion

The pharmacopeial standards for clozapine and its related compounds are well-defined in the USP, Ph. Eur., and BP, providing a robust framework for ensuring the quality and safety of this important medication. While the analytical methodologies differ between the pharmacopeias, with the USP detailing a TLC method and the Ph. Eur./BP a more modern HPLC method, both approaches aim to control the same key impurities. For drug development and quality control professionals, a thorough understanding of these standards and the associated analytical procedures is essential for regulatory compliance and the production of high-quality clozapine products. The use of the more sensitive and quantitative HPLC method is generally preferred in modern pharmaceutical analysis.

References

Methodological & Application

Application Note: High-Throughput Analysis of Clozapine in Human Plasma using a Deuterated Internal Standard with LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clozapine in human plasma. The use of a stable isotope-labeled internal standard, Clozapine EP impurity D-d8, ensures accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3] This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies, offering a rapid and reliable analytical solution for researchers, scientists, and drug development professionals.

Introduction

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[4][5] Therapeutic drug monitoring of clozapine is crucial to optimize patient dosage, ensuring therapeutic efficacy while minimizing the risk of adverse effects. LC-MS/MS has become the preferred method for the quantification of clozapine and its metabolites due to its high sensitivity and specificity.[4][6]

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is considered the gold standard in quantitative LC-MS/MS analysis.[3] Deuterated internal standards are ideal as they exhibit similar physicochemical properties to the analyte, ensuring they behave almost identically during sample preparation and analysis, thus correcting for potential variations.[1][2][3] This application note details a method employing this compound as an internal standard for the precise quantification of clozapine.

Experimental

Materials and Reagents

-

Clozapine standard

-

This compound (Internal Standard, IS)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A protein precipitation method was employed for sample preparation:

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 4.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Clozapine | 327.1 | 270.2 | 30 | 25 |

| This compound (IS) | 353.0 | 271.2 | 35 | 28 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of clozapine in human plasma. The use of the deuterated internal standard, this compound, effectively compensated for matrix effects, leading to high precision and accuracy.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85-95% |

| Matrix Effect | Minimal, compensated by IS |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantitative analysis of clozapine in human plasma. The incorporation of this compound as an internal standard is key to achieving the high level of accuracy and precision required for clinical and research applications. This method is well-suited for high-throughput environments such as therapeutic drug monitoring and pharmacokinetic studies.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Clozapine Stock Solution (1 mg/mL): Accurately weigh 10 mg of clozapine standard and dissolve in 10 mL of methanol.

-

Clozapine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to create calibration standards and quality control samples.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to achieve a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples

-

Calibration Standards: Spike appropriate amounts of the clozapine working solutions into blank human plasma to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL).

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of clozapine.

Caption: Logical flow of the LC-MS/MS analytical process.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]